molecular formula C20H26N4O2 B7339027 (2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide

(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide

货号: B7339027
分子量: 354.4 g/mol
InChI 键: CDGLZRFHFNYCTM-MOPGFXCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide, also known as JNJ-40411813, is a small molecule drug used in scientific research. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4).

作用机制

(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the orthosteric binding site for glutamate. This results in an increase in the affinity of the receptor for glutamate, leading to increased signaling through the receptor. The exact mechanism by which this compound enhances mGluR4 activity is not fully understood, but it is thought to involve a conformational change in the receptor that increases its affinity for glutamate.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various disease models. In Parkinson's disease models, this compound has been shown to reduce motor deficits and increase dopamine release in the striatum. In anxiety disorder models, this compound has been shown to reduce anxiety-like behavior and increase GABA release in the amygdala. In schizophrenia models, this compound has been shown to improve cognitive deficits and reduce hyperactivity in the prefrontal cortex.

实验室实验的优点和局限性

One advantage of using (2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide in lab experiments is its specificity for mGluR4. This allows for more precise modulation of mGluR4 activity, which can be useful in studying the effects of mGluR4 activation or inhibition in different disease models. However, one limitation of using this compound is its relatively low potency compared to other mGluR4 positive allosteric modulators. This can limit its effectiveness in certain disease models or experimental conditions.

未来方向

There are several future directions for research on (2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide. One direction is to further investigate its mechanism of action and the structural basis for its binding to mGluR4. This could lead to the development of more potent and selective mGluR4 positive allosteric modulators.
Another direction is to explore the therapeutic potential of this compound in other disease models, such as depression, epilepsy, and addiction. This could provide insight into the role of mGluR4 in these disorders and the potential for mGluR4 modulation as a therapeutic strategy.
Finally, research could focus on the development of this compound as a clinical candidate for the treatment of Parkinson's disease, anxiety disorders, and schizophrenia. This would involve further preclinical studies to establish safety and efficacy, as well as clinical trials to evaluate its effectiveness in humans.

合成方法

The synthesis of (2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide was first reported in 2010 by researchers at Janssen Research & Development, LLC. The synthesis involves a series of chemical reactions, starting with the reaction of 3-pyrazol-1-ylbenzaldehyde with 4-methylpiperidine to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with (S)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-methylbutyric acid to form the final product, this compound.

科学研究应用

(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide is used in scientific research to study the role of mGluR4 in various physiological and pathological processes. mGluR4 is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Dysregulation of mGluR4 has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and anxiety disorders.
This compound is a positive allosteric modulator of mGluR4, meaning that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the orthosteric binding site for glutamate. This allows for more precise modulation of mGluR4 activity, which can be useful in studying the effects of mGluR4 activation or inhibition in different disease models.

属性

IUPAC Name

(2S,3R)-2-(1-methylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-23-11-6-15(7-12-23)19-18(8-13-26-19)20(25)22-16-4-2-5-17(14-16)24-10-3-9-21-24/h2-5,9-10,14-15,18-19H,6-8,11-13H2,1H3,(H,22,25)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGLZRFHFNYCTM-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2C(CCO2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。